molecular formula C24H24ClN3O2S B2514896 1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 1007550-63-1

1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B2514896
CAS No.: 1007550-63-1
M. Wt: 453.99
InChI Key: GODYZHURDPYWDR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a synthetically designed small molecule investigated for its potent and selective inhibitory activity against Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is critically involved in cellular processes such as proliferation, differentiation, and immune response, and its dysregulation, particularly through mutated JAK2 (e.g., JAK2 V617F), is a well-established driver in the pathogenesis of myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 and preventing the phosphorylation and subsequent activation of downstream STAT transcription factors, notably STAT5. By selectively targeting this axis, it serves as a crucial pharmacological tool for researchers to dissect JAK-STAT signaling in hematopoiesis and to evaluate the therapeutic potential of JAK2 inhibition in preclinical models of cancer and inflammatory diseases. Its use facilitates the study of apoptosis induction, cell cycle arrest, and the suppression of proliferation in JAK2-dependent cell lines, providing invaluable insights for the development of targeted oncology therapeutics. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2S/c1-16-4-10-19(11-5-16)28-22(20-14-31(30)15-21(20)27-28)26-23(29)24(12-2-3-13-24)17-6-8-18(25)9-7-17/h4-11H,2-3,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODYZHURDPYWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a member of the thienopyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thienopyrazole derivatives typically involves multi-step chemical reactions, including cyclization and functional group modifications. The specific compound can be synthesized through the following general steps:

  • Formation of the Thienopyrazole Core : This involves the reaction of appropriate precursors to create the thienopyrazole structure.
  • Substitution Reactions : Introduction of the 4-chlorophenyl and p-tolyl groups through electrophilic aromatic substitution.
  • Formation of the Cyclopentanecarboxamide Moiety : This can be achieved via amide bond formation with cyclopentanecarboxylic acid derivatives.

Antimicrobial Activity

Research indicates that thienopyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains and fungi. The compound in focus has been evaluated for its activity against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Antioxidant Properties

Thienopyrazoles have also been assessed for their antioxidant capabilities. A study highlighted that certain derivatives could protect erythrocytes from oxidative damage induced by toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were notably reduced in the presence of these compounds, suggesting their potential as antioxidant agents .

Anticancer Activity

Preliminary investigations into the anticancer properties of thienopyrazole derivatives have revealed their ability to inhibit cell proliferation in various cancer cell lines. Specifically, compounds structurally related to the target molecule have shown activity against breast and lung cancer cells, indicating a potential pathway for therapeutic development .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityFindings
Thienopyrazole DerivativesAntimicrobialSignificant inhibition against S. aureus and E. coli
Thienopyrazole CompoundsAntioxidantReduced oxidative damage in erythrocytes exposed to toxins
Pyrazole DerivativesAnticancerInhibition of proliferation in breast and lung cancer cells

Case Study: Antimicrobial Efficacy

In a specific study evaluating the antimicrobial activity of various thienopyrazole derivatives, it was found that those with a 4-chlorophenyl substitution exhibited enhanced activity against multiple strains of bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thieno and pyrazole ring system. The synthesis typically involves several key steps:

  • Formation of the Thieno-Pyrazole Core : This is achieved through condensation reactions using thieno derivatives and pyrazole precursors.
  • Functionalization : The introduction of the p-tolyl group and cyclopentanecarboxamide is accomplished via various coupling reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate pure compounds.

Table 1: Structural Features

Compound NameStructural FeaturesNotable Activities
1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamideThieno[3,4-c]pyrazole core with p-tolyl and cyclopentanecarboxamideAnticancer, Anti-inflammatory

Anticancer Properties

Recent studies have indicated that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer activity. For instance, derivatives have shown inhibitory effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity
A study investigated the cytotoxic effects of this compound against human breast cancer cells (MCF-7). The results demonstrated an IC50 value of 15 µM, indicating promising anticancer potential.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups.

Table 2: Biological Assays

Assay TypeModel OrganismResultReference
CytotoxicityMCF-7 CellsIC50 = 15 µM
Anti-inflammatoryRat ModelSignificant reduction in paw edema

Comparison with Similar Compounds

Key Observations :

  • The thienopyrazole core in the target compound replaces the triazole ring in metconazole/triticonazole, which may alter target specificity (e.g., cytochrome P450 inhibition in fungi) .
  • The p-tolyl group increases lipophilicity (logP ~3.8) relative to halosafen (logP 2.9), suggesting better membrane penetration but higher bioaccumulation risk .

Electronic and Computational Comparisons

Density-functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) provide insights into electronic properties:

Parameter Target Compound Metconazole Triticonazole
HOMO (eV) -6.2 (estimated) -5.9 -6.1
LUMO (eV) -1.8 (estimated) -1.5 -1.7
Electrostatic Potential (ESP) High negative charge on 5-oxido group Moderate charge on triazole Similar to metconazole

Analysis :

  • The 5-oxido group in the target compound creates a strong electron-deficient region, enhancing interactions with positively charged enzyme active sites .
  • Higher HOMO-LUMO gap (~4.4 eV) compared to triazoles (~4.2–4.4 eV) suggests greater kinetic stability .

Crystallographic and Conformational Insights

While crystallographic data for the target compound is unavailable, SHELX-based studies on analogous pyrazoles reveal:

  • Packing Efficiency : Bulky substituents (e.g., p-tolyl) reduce crystal symmetry but improve thermal stability .
  • Hydrogen-Bonding Networks: The 5-oxido group likely forms intermolecular H-bonds, enhancing crystalline phase stability compared to non-oxidized analogs .

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